6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine
Description
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine is a halogen-substituted derivative of 2,3-dihydro-1H-inden-1-amine, a bicyclic aromatic amine. The compound features a bromine atom at position 6 and a chlorine atom at position 4 on the indene ring system.
Properties
IUPAC Name |
6-bromo-4-chloro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCZPAIGYTYUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Bromination and Chlorination
A direct approach involves introducing bromine and chlorine substituents to a preformed indan-1-amine scaffold. However, the amine group’s directing effects complicate regioselectivity. To circumvent this, protective group strategies are employed:
-
Protection of the Amine :
The amine is temporarily converted to an acetylated derivative using acetic anhydride, rendering it a weaker director. Subsequent bromination with in the presence of at preferentially installs bromine at position 6 due to steric and electronic factors. -
Chlorination at Position 4 :
After deprotection, chlorination is achieved using and , leveraging the amine’s meta-directing influence to target position 4.
Key Challenges :
-
Competing ortho/para substitution during chlorination.
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Low overall yield () due to multiple protection/deprotection steps.
Cyclization of Dihalogenated Phenylacetic Acid Derivatives
Synthesis of 6-Bromo-4-chloroindan-1-one
This method constructs the indan ring system with pre-installed halogens:
-
Starting Material :
4-Chloro-6-bromophenylacetic acid undergoes acid-catalyzed cyclization in at , forming 6-bromo-4-chloroindan-1-one. -
Reductive Amination :
The ketone is converted to the amine via reductive amination using ammonium acetate and in methanol, yielding the target compound.
Optimization Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | , 120°C, 6 h | 78 |
| Reductive Amination | , , MeOH, 24 h | 65 |
Advantages :
-
Avoids post-cyclization halogenation.
-
Higher overall yield () compared to sequential halogenation.
Directed ortho-Metallation and Halogenation
Regioselective Halogen Installation
This method employs directed metallation to control halogen positions:
-
Lithiation at Position 6 :
Indan-1-amine is treated with (lithium diisopropylamide) in THF at , generating a lithiated intermediate at position 6. Quenching with installs bromine selectively. -
Chlorination via Electrophilic Substitution :
The brominated intermediate undergoes chlorination using (N-chlorosuccinimide) in , targeting position 4 due to the amine’s meta-directing effect.
Reaction Profile :
-
Bromination yield: .
-
Chlorination yield: .
Limitations :
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Requires stringent temperature control.
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Scalability issues due to cryogenic conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Sequential Halogenation | Simple reagents | Low yield, multiple steps | 35 |
| Cyclization | High regioselectivity | Requires specialized starting material | 50 |
| Directed Metallation | Excellent position control | Costly reagents, scalability issues | 55 |
Characterization and Validation
Critical intermediates and the final product are validated via:
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine serves as an intermediate in synthesizing complex organic molecules. Its unique halogenated structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine and chlorine atoms can be replaced by other functional groups.
- Oxidation Reactions : Can be oxidized to form ketones or aldehydes.
Biology
The compound is being studied for its potential biological activities , notably:
Antimicrobial Properties : Preliminary studies indicate significant activity against various bacterial strains, particularly Gram-positive bacteria.
Anticancer Activity : Research suggests that modifications in the indene structure can enhance selectivity for cancer cell lines while minimizing toxicity to normal cells. For instance:
| Compound | Cell Line | GI50 (µM) | Selectivity Index |
|---|---|---|---|
| 6-Bromo Compound | HCT116 (p53+) | 2.6 | High |
| Analog A | HCT116 (p53−) | >30 | Low |
Case Studies
Several studies highlight the biological activities of related compounds:
- Anticancer Activity : A study evaluated various indene derivatives' growth inhibitory effects on human colorectal cancer cells (HCT116). Results indicated that specific structural modifications could increase potency and selectivity towards cancer cells expressing wild-type p53.
- Antimicrobial Efficacy : Research involving Schiff bases derived from indene structures demonstrated their potential as antimicrobial agents, with effectiveness varying based on structural modifications.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it a valuable building block in developing new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table summarizes key structural analogs, focusing on substituent positions, molecular weights, and CAS numbers:
Key Observations :
- Positional Isomerism : Bromine substitution at positions 4, 5, 6, or 7 significantly alters molecular volume and electronic distribution. For example, 7-bromo derivatives (CAS 1071449-08-5) exhibit lower molecular weights compared to 6-bromo isomers due to differences in halogen placement .
- Enantiomeric Effects : The (S)- and (R)-enantiomers of 6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1799420-95-3 and 1466429-22-0) share identical molecular formulas but differ in stereochemistry, which can influence biological target binding .
Substituent Effects on Reactivity and Bioactivity
Electronic Effects :
- Halogen Substitution : Bromine and chlorine are electron-withdrawing groups, enhancing the electrophilic character of the indene ring. This increases susceptibility to nucleophilic aromatic substitution or cross-coupling reactions, as seen in the synthesis of thiourea derivatives (e.g., 4-fluoro-phenyl-substituted indenamines with enhanced antioxidant activity) .
- Steric Effects : Bulkier substituents (e.g., bromine at C6) may hinder access to enzymatic active sites. For instance, ladostigil, a CNS drug containing the indenamine fragment, relies on steric compatibility for MAO inhibition .
Physical Properties and Stability
- Solubility : Hydrochloride salts (e.g., CAS 1799420-95-3) improve water solubility, critical for pharmacological applications .
- Thermal Stability : Melting points and decomposition temperatures are influenced by halogen size. For example, 4-chloro derivatives (CAS 1213650-06-6) may exhibit lower melting points compared to brominated analogs .
Biological Activity
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features both bromine and chlorine substituents on the indene ring, which may influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrClN |
| IUPAC Name | 6-bromo-4-chloro-1-indanamine |
| CAS Number | 1337210-51-1 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include bromination and chlorination processes that introduce the halogen substituents onto the indene framework .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or receptor interactions, leading to diverse biological effects. The exact mechanisms are still under investigation but are believed to involve:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.
Antimicrobial Activity: Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential applications in treating infections .
Anticancer Properties
Research indicates that compounds similar to this compound can exhibit anticancer effects. For instance, studies have shown that modifications in the indene structure can enhance selectivity for cancer cell lines while minimizing toxicity to normal cells .
| Compound | Cell Line | GI50 (µM) | Selectivity Index |
|---|---|---|---|
| 6-Bromo Compound | HCT116 (p53+) | 2.6 | High |
| Analog A | HCT116 (p53−) | >30 | Low |
Antimicrobial Activity
In vitro studies have demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains. For example, diorganotin(IV) complexes derived from similar structures showed enhanced efficacy against Gram-positive bacteria compared to Gram-negative strains .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity: A study evaluated the growth inhibitory effects of various indene derivatives on human colorectal cancer cells (HCT116). The results indicated that certain structural modifications could increase potency and selectivity towards cancer cells expressing wild-type p53 .
- Antimicrobial Efficacy: Research involving Schiff bases derived from indene structures highlighted their potential as antimicrobial agents, with varying effectiveness based on structural modifications .
Q & A
Q. What are the established synthetic routes for 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-amine?
The synthesis typically involves bromination of a pre-functionalized indanone precursor followed by amination. For example, bromination of 4-chloro-2,3-dihydro-1H-inden-1-one using bromine in a polar solvent (e.g., dichloromethane) under controlled conditions yields the brominated ketone intermediate. Subsequent reductive amination with ammonia or a primary amine source (e.g., NH₃/NaBH₃CN) introduces the amine group .
Q. How can researchers purify and characterize this compound?
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used. TLC can monitor reaction progress .
- Characterization :
Q. What are the stability and storage recommendations?
Store under inert gas (argon) at 2–8°C in amber vials to prevent degradation from light or moisture. Stability tests indicate no significant decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective bromination?
Q. How should researchers address contradictions in spectral data?
Discrepancies in NMR signals (e.g., amine proton splitting) may arise from tautomerism or residual solvents. Use deuterated DMSO for solubility and assign peaks via 2D NMR (HSQC, HMBC). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What biological targets or mechanisms are associated with this compound?
Preliminary studies on analogs suggest interactions with G-protein-coupled receptors (GPCRs) and monoamine oxidases (MAOs). Molecular docking simulations predict binding to MAO-B active sites (Ki ~ 50 nM), making it a candidate for neurodegenerative disease research. Validate via enzyme inhibition assays using purified MAO-B and fluorogenic substrates .
Q. What strategies enable functionalization of the amine group for derivatization?
Q. How do halogen substituents (Br vs. Cl) influence reactivity and bioactivity?
Bromine’s higher electronegativity increases electrophilicity, enhancing nucleophilic substitution rates (e.g., SNAr). Chlorine at C4 stabilizes the aromatic ring via resonance, reducing oxidation susceptibility. In vitro assays show brominated analogs exhibit 2–3× higher antimicrobial activity against Gram-positive bacteria compared to chloro-only derivatives .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
Q. How can researchers validate compound identity in conflicting literature?
Cross-reference spectral data with PubChem entries (CID: 86767649) and replicate synthetic protocols from peer-reviewed journals. Discrepancies in melting points or H NMR shifts may indicate isomerization; employ chiral HPLC to resolve enantiomers if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
